molecular formula C15H21NO2 B8009033 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid

Cat. No.: B8009033
M. Wt: 247.33 g/mol
InChI Key: OIOYFTOKSGEEOX-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is a substituted piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic building block, particularly in the exploration of novel enzyme inhibitors. Piperidine-4-carboxylic acid derivatives are frequently investigated as key scaffolds for designing active compounds due to their structural similarity to pharmacologically relevant molecules. The specific benzyl and dimethyl substitutions on the piperidine ring make this compound a valuable intermediate for structure-activity relationship (SAR) studies. Research indicates that N-substituted piperidine-4-carboxylic acid derivatives are recognized as potent, non-steroidal mimics of steroid substrates and have been successfully explored as dual inhibitors of enzymes like steroid-5α-reductase isozymes . The 5α-reductase enzyme is a significant therapeutic target for conditions such as benign prostatic hyperplasia (BPH) and androgenic disorders . Furthermore, the piperidine core is a privileged structure in drug discovery, and this compound is utilized in the synthesis of more complex molecules for various biochemical and pharmacological applications. It is strictly for use in laboratory research settings. FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOYFTOKSGEEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization for Piperidine Core Formation

Dieckmann cyclization offers a direct route to functionalized piperidine derivatives. For this compound, a diester precursor such as dimethyl 3,3-dimethyl-4-(benzylamino)pentanedioate can undergo intramolecular cyclization under basic conditions:

Dieckmann Cyclization: Base (e.g., NaOEt), EtOH, reflux3,3-dimethyl-piperidine-4-carboxylic acid ester intermediate[2]\text{Dieckmann Cyclization: } \text{Base (e.g., NaOEt), EtOH, reflux} \rightarrow \text{3,3-dimethyl-piperidine-4-carboxylic acid ester intermediate}

Optimization Data :

ParameterOptimal RangeImpact on Yield
Base Concentration0.5–1.0 M>80% yield
Reaction Temperature70–80°CMinimizes decarboxylation
SolventAnhydrous EthanolPrevents hydrolysis

Post-cyclization, the ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.

StepReagentsTemperatureTimeYield
N-BenzylationBnBr, K2_2CO3_3, DMF80°C12 h75%
Ester Hydrolysis6M HCl, reflux100°C6 h90%

This method avoids competitive O-benzylation due to the electron-withdrawing effect of the carboxylic acid.

Hydrolysis of Ester Precursors

Saponification of Ethyl 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylate

Adapting methods from related piperidine carboxylates, the ester-to-acid conversion is achieved via alkaline hydrolysis:

Ethyl ester+NaOH (4M)THF/H2O1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid[3]\text{Ethyl ester} + \text{NaOH (4M)} \xrightarrow{\text{THF/H}_2\text{O}} \text{this compound}

Experimental Data :

  • Solvent System : Tetrahydrofuran (THF)/H2_2O (2:1 v/v)

  • Reaction Time : 8–12 hours at 25°C

  • Yield : 95–100% after neutralization with HCl and recrystallization from ethanol.

Reductive Amination Approach

One-Pot Synthesis from Ketone Precursors

Combining reductive amination with in situ cyclization streamlines the synthesis:

  • Formation of Iminium Intermediate : Reacting 4-carboxy-3,3-dimethylcyclohexanone with benzylamine in MeOH.

  • Reduction : NaBH4_4 or NaBH3_3CN reduces the imine to the corresponding amine.

  • Cyclization : Acid-catalyzed ring closure yields the piperidine core.

Critical Parameters :

  • pH Control : Maintain pH 4–5 using acetic acid to prevent premature cyclization.

  • Reducing Agent : NaBH3_3CN improves selectivity for secondary amine formation (Yield: 68%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Dieckmann CyclizationHigh atom economyRequires diester precursor70–80%
AlkylationModular substitutionMultiple protection/deprotection steps65–75%
Ester HydrolysisMild conditions, high yieldDependent on ester availability90–100%
Reductive AminationOne-pot synthesisSensitivity to pH and reductant60–70%

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid moiety undergoes nucleophilic acyl substitution to form esters and amides (Figure 1).
Key findings:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis (e.g., H₂SO₄) to yield ethyl esters. This reaction is reversible and favored by Dean-Stark water removal .

  • Amidation : Uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form stable amides with amines. For example, condensation with phenethylamine derivatives produces bioactive analogs .

Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsProduct YieldSource Citation
EsterificationEthanol, H₂SO₄, reflux, 12 h85–92%
AmidationEDC, HOBt, DMF, RT, 24 h70–78%

Decarboxylation Pathways

Thermal or acidic decarboxylation eliminates CO₂, forming 1-benzyl-3,3-dimethylpiperidine derivatives.
Mechanism : Protonation of the carboxylate followed by β-ketoacid-like decomposition.

  • Conditions : Concentrated HCl at reflux (110°C, 8–12 h) .

  • Applications : Generates intermediates for alkaloid synthesis or further functionalization .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol (1-benzyl-3,3-dimethylpiperidin-4-ol).

  • Oxidation : While the acid itself is resistant to further oxidation, its ester derivatives (e.g., ethyl ester) undergo ketone formation via Kornblum oxidation under mild conditions .

Table 2: Reduction/Oxidation Parameters

ReactionReagentsTemperatureProduct
ReductionLiAlH₄, THF0°C → RTPiperidin-4-ol derivative
OxidationDMSO, (COCl)₂, CH₂Cl₂−78°CKetone intermediate

Ring Functionalization

The piperidine ring participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/DMF) to introduce substituents at the nitrogen .

  • Cyano Additions : Cyanide ions attack the carbonyl group in related ketone precursors (e.g., 1-benzyl-3,3-dimethylpiperidin-4-one) to form nitriles, which hydrolyze to carboxylic acids .

Suzuki-Miyaura Coupling

While not directly observed in sources, the benzyl group’s aryl ring may undergo cross-coupling with boronic acids using Pd catalysts (e.g., Pd(OAc)₂, dppp ligand) to introduce substituents for structure-activity studies .

Mechanistic Considerations

  • Steric Effects : The 3,3-dimethyl groups hinder axial approaches, favoring equatorial reaction pathways in nucleophilic substitutions .

  • Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilicity at C4, facilitating nucleophilic additions .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H21NO
Molecular Weight: 219.33 g/mol
CAS Number: 324769-02-0

The compound features a piperidine ring with a benzyl group and two methyl groups at the 3-position, contributing to its unique chemical reactivity and biological activity.

Scientific Research Applications

1-BDMPC has garnered attention for its diverse applications in several scientific domains:

Medicinal Chemistry

  • Drug Development: 1-BDMPC serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance therapeutic properties. Research is ongoing to explore its potential as a precursor for novel drug candidates targeting neurological disorders and cancers.
  • Neuropharmacological Effects: Studies suggest that 1-BDMPC interacts with neurotransmitter receptors, potentially influencing dopaminergic pathways relevant in conditions such as Parkinson's disease and schizophrenia .

Organic Synthesis

  • Synthetic Intermediate: The compound is utilized in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis .
  • Reactivity: It can participate in nucleophilic substitution reactions, facilitating the formation of derivatives that may possess enhanced biological activities.
  • Enzyme Inhibition: 1-BDMPC has shown potential in inhibiting specific enzymes, which could be beneficial for therapeutic applications. This inhibition can lead to altered metabolic pathways, providing insights into its role in disease modulation.
  • Antiproliferative Activity: Research indicates that derivatives of similar piperidine compounds exhibit antiproliferative effects on cancer cell lines. For example, modifications to the piperidine structure have led to compounds that disrupt mTORC1 activity and modulate autophagy in cancer cells.

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of piperidine derivatives similar to 1-BDMPC. These compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). The mechanism involved the inhibition of cell proliferation and induction of apoptosis, suggesting that structural modifications can yield potent anticancer agents.

Case Study 2: Neuropharmacological Studies

Research exploring the neuropharmacological effects of 1-BDMPC revealed its interaction with dopaminergic receptors. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases, highlighting the importance of further studies to elucidate its mechanisms and efficacy .

Data Table: Comparison of Biological Activities

CompoundActivity TypeTargetReference
1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acidAntiproliferativeCancer cell lines (MIA PaCa-2)
Piperidine DerivativesEnzyme InhibitionVarious enzymes
Spiro[piperidine] AnaloguesNeuropharmacological EffectsDopaminergic pathways

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Core Piperidine Modifications

  • 1-Benzyl-3,3-dimethyl-piperidin-4-one (CAS: 34737-89-8, ): Replaces the 4-carboxylic acid with a ketone group. However, the absence of the carboxylic acid may limit hydrogen-bonding interactions with biological targets .
  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6, ): Substitutes the benzyl group with a 2-chlorobenzoyl moiety. The carboxylic acid at position 4 remains intact, enabling salt formation for improved solubility .
  • N-Cbz-4-Piperidinecarboxylic Acid (CAS: 10314-98-4, ):
    Features a carboxybenzyl (Cbz) protecting group at the 1-position. The Cbz group enhances stability during synthesis but may reduce bioavailability due to steric hindrance. The 4-carboxylic acid is retained, similar to the target compound .

Spiro and Fused Ring Systems

  • 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride ():
    Incorporates dual aromatic rings at positions 3 and 5 via benzylidene groups, creating a conjugated system that enhances π-π stacking with DNA or proteins. The 4-oxo group and quaternary ammonium ion contribute to cytotoxicity (IC50 = 59.80 μM against HL-60 cells) .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Functional Groups
1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid 263.34 ~1.8 Poor in water Carboxylic acid, benzyl
1-Benzyl-3,3-dimethyl-piperidin-4-one 231.33 ~2.1 Low (DMSO) Ketone, benzyl
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 267.7 ~2.3 Slight in DMSO Carboxylic acid, chlorobenzoyl
N-Cbz-4-Piperidinecarboxylic Acid 279.29 ~1.5 Moderate (ethanol) Carboxylic acid, Cbz

*Estimated using fragment-based methods.

Anticancer Activity

  • 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride (): Exhibits potent cytotoxicity against leukemia (HL-60, IC50 = 59.80 μM) and oral squamous carcinoma (HSC-2, IC50 = 105.09 μM) cells. The bis-benzylidene groups enhance intercalation with DNA, while the 4-oxo group facilitates redox cycling, generating reactive oxygen species .
  • Piperidine-4-carboxylic Acid Derivatives ():
    Carboxylic acid-containing analogs show moderate inhibition of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), with IC50 values in the 10–50 μM range. The carboxylate anion chelates zinc ions in enzyme active sites .

Neuroprotective Potential

  • Spiroisoxazoline-pyrrolidine Hybrids (): Structurally related spiro compounds (e.g., YA1–YA3) demonstrate neuroprotection via NMDA receptor antagonism and antioxidant mechanisms. The piperidine core may similarly modulate glutamate excitotoxicity .

Biological Activity

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboxylic acid. The presence of the dimethyl groups at the 3-position contributes to its steric properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant affinity for neurotransmitter receptors and can modulate various biochemical pathways.

Pharmacological Effects

Studies have shown that this compound may possess several pharmacological effects:

  • Antagonistic Activity : Similar compounds have been identified as antagonists for CC chemokine receptors, which play crucial roles in immune responses and inflammation. For instance, benzyl-piperidines have shown potent antagonism against CCR3 receptors, impacting eosinophil chemotaxis and Ca²⁺ mobilization in human cells .
  • Analgesic Properties : Compounds in the piperidine family are often evaluated for analgesic effects. Research indicates that modifications in the piperidine structure can enhance analgesic potency, as seen in studies involving fentanyl-related compounds .

Study 1: CCR3 Antagonism

A study focused on the structure-activity relationship (SAR) of N-(ureidoalkyl)-benzyl-piperidines demonstrated that modifications at the benzyl or piperidine moieties significantly improved binding potency to CCR3 receptors. The most effective compounds exhibited low nanomolar IC₅₀ values, indicating strong potential for therapeutic applications in treating allergic and inflammatory conditions .

Study 2: Analgesic Efficacy

Research into piperidine derivatives has highlighted their analgesic effects through μ-opioid receptor affinity. The study compared various derivatives, finding that modifications similar to those found in this compound could lead to enhanced analgesic activity while maintaining selectivity over other opioid receptors .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameTarget ReceptorIC₅₀ (nM)Activity Type
This compoundCCR3<10Antagonist
N-(ureidoalkyl)-benzyl-piperidineCCR3<5Antagonist
Fentanylμ-opioid receptor0.9Analgesic
1-Benzyl-4-carbamoyl-piperidineμ-opioid receptor2.0Analgesic

Q & A

Q. What are the recommended synthesis protocols for 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Protocol : A common approach involves condensation reactions using precursors like N-benzyl-4-piperidone derivatives and aldehydes. For example, analogous compounds are synthesized by reacting N-benzyl-4-piperidone with p-methylbenzaldehyde in acetic acid under HCl gas saturation, followed by crystallization in ethanol/chloroform mixtures .
  • Optimization Strategies :
    • Catalysts : Test acid/base catalysts (e.g., HCl, NaOAc) to improve reaction rates.
    • Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. acetic acid for yield and purity.
    • Temperature : Conduct reactions at 25–80°C to assess kinetic vs. thermodynamic control.
    • Monitoring : Use TLC or HPLC to track intermediate formation and purity.

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer :

  • 1H/13C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm). Carboxylic acid protons (δ 10–12 ppm) may appear broad .
  • IR Spectroscopy : Look for carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C15H21NO2: 248.16 g/mol).
  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

Methodological Answer :

  • GHS Hazards : Classified as acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
  • PPE Requirements :
    • Gloves : Nitrile or neoprene.
    • Eye Protection : Goggles with side shields.
    • Ventilation : Fume hoods for dust/aerosol control.
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15+ minutes .
    • Eye Exposure : Rinse with saline for 15+ minutes; consult ophthalmologist .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer :

  • Single-Crystal XRD : Resolve piperidine ring conformation (e.g., chair vs. boat) and substituent positioning. For example, monoclinic systems (space group P1) with unit cell parameters (a = 7.1488 Å, b = 11.2799 Å, c = 17.6271 Å) can validate bond lengths/angles .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯Cl, O–H⋯Cl) that stabilize crystal packing .
  • Software Refinement : Use programs like SHELXL to refine data (R-factor < 0.05) and validate against simulated powder XRD patterns.

Q. How should researchers address conflicting IC50 values in cytotoxicity studies?

Methodological Answer :

  • Assay Reproducibility : Perform triplicate MTT assays across multiple passages of cell lines (e.g., HL-60, HSC-2) to account for variability .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%).
  • Data Interpretation :
    • Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance.
    • Mechanistic Studies : Use flow cytometry (apoptosis) and LC3-II staining (autophagy) to validate mode of action .

Q. Example IC50 Data :

Cell LineIC50 (μM)SD (±)
HL-60 (leukemia)59.805.2
HSC-2 (oral)105.098.7

Q. What strategies optimize stability during storage and in vitro assays?

Methodological Answer :

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
  • Stability Testing :
    • Forced Degradation : Expose to UV light (254 nm), heat (40°C), and pH extremes (2, 7, 12) for 1–4 weeks.
    • Analytical Monitoring : Use HPLC to track degradation products (e.g., decarboxylation or benzyl group cleavage).
  • Buffer Selection : Use PBS (pH 7.4) with 0.1% BSA to minimize aggregation in bioassays .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or DNA).
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with cytotoxicity using multiple linear regression .
  • Molecular Dynamics (MD) : Simulate piperidine ring flexibility to assess conformational stability in binding pockets.

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